molecular formula C25H33NO2 B1679835 Nonabine CAS No. 16985-03-8

Nonabine

Cat. No. B1679835
CAS RN: 16985-03-8
M. Wt: 379.5 g/mol
InChI Key: YHUDSHIRWOVVCV-UHFFFAOYSA-N
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Description

Nonabine, also known as BRL-4664, is an experimental drug that is a synthetic THC analog . It was studied in the 1980s for the prevention of nausea and vomiting associated with cancer chemotherapy but was never marketed . It has strong antiemetic properties that can be used to prevent nausea and vomiting associated with cancer chemotherapy .


Molecular Structure Analysis

Nonabine has a molecular formula of C25H33NO2 . Its IUPAC name is 7-(1,2-Dimethylheptyl)-2,2-dimethyl-4-(4-pyridinyl)-2H-1-benzopyran-5-ol . The SMILES representation of Nonabine is CCCCCC(C©c1cc(O)c2c(c1)OC(C=C2c1ccncc1)©C)C .

Scientific Research Applications

1. Antiemetic Efficacy

Nonabine, a chromenol structurally related to cannabinoids, has been explored for its antiemetic properties. In clinical trials, it has demonstrated effectiveness in preventing nausea and vomiting. Notably, it differs from cannabinoids by not causing mood or perception changes, which suggests a lower potential for social abuse at antiemetic doses (McClelland & Sutton, 2004).

properties

IUPAC Name

2,2-dimethyl-7-(3-methyloctan-2-yl)-4-pyridin-4-ylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO2/c1-6-7-8-9-17(2)18(3)20-14-22(27)24-21(19-10-12-26-13-11-19)16-25(4,5)28-23(24)15-20/h10-18,27H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUDSHIRWOVVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C(=C1)OC(C=C2C3=CC=NC=C3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864727
Record name 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonabine

CAS RN

16985-03-8
Record name 7-(1,2-Dimethylheptyl)-2,2-dimethyl-4-(4-pyridinyl)-2H-1-benzopyran-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16985-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonabine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016985038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NONABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DUK856J7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
55
Citations
CB Archer, PL Amlot, JR Trounce - British Medical Journal (Clinical …, 1983 - ncbi.nlm.nih.gov
… mg nonabine and 99 mg chlorpromazine produced excessive sedation and was subsequently reduced to 10 mg nonabine … This study shows that the antiemetic effects of nonabine and …
Number of citations: 9 www.ncbi.nlm.nih.gov
GR McClelland, JA Sutton - Psychopharmacology, 1985 - Springer
… Nonabine also produced sedative clinical effects, but with an EEG profile which resembled … , nonabine did not cause changes of mood or perception, suggesting that nonabine lacks the …
Number of citations: 3 link.springer.com
DV Gardner, D Miller - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
Analogues of the cannabinoid‐like anti‐emetic nonabine (BRL 4664), in which the 4‐pyridinyl and 1,2‐dimethylheptyl groups have been replaced by other aryl and alky groups …
Number of citations: 10 onlinelibrary.wiley.com
VJ Harvey, ML Slevin, PFM Wrigley - British Medical Journal …, 1983 - ncbi.nlm.nih.gov
SIR,-Dr CGD Brook's impassioned plea (2 April, p 1082) for support of our immunisation policies is laudable, but some of his statements about rubella vaccination deserve comment. A …
Number of citations: 4 www.ncbi.nlm.nih.gov
SWV Davies - British Medical Journal (Clinical research ed.), 1983 - ncbi.nlm.nih.gov
… MOPP on either nonabine or chlorpromazine is … nonabine is similar to chlorpromazine seems premature. We would suggest that the only conclusion that can be drawn is that nonabine …
Number of citations: 3 www.ncbi.nlm.nih.gov
CE Pither - British Medical Journal (Clinical research ed.), 1983 - ncbi.nlm.nih.gov
… MOPP on either nonabine or chlorpromazine is … nonabine is similar to chlorpromazine seems premature. We would suggest that the only conclusion that can be drawn is that nonabine …
Number of citations: 1 www.ncbi.nlm.nih.gov
VJ HARVEY, PFM WRIGLEY - British Medical Journal, 1983 - ncbi.nlm.nih.gov
… MOPP on either nonabine or chlorpromazine is … nonabine is similar to chlorpromazine seems premature. We would suggest that the only conclusion that can be drawn is that nonabine …
Number of citations: 3 www.ncbi.nlm.nih.gov
SK Panja, L Cohen - British Medical Journal (Clinical research ed.), 1983 - ncbi.nlm.nih.gov
… were given by mouth 15 mg nonabine, 99 mg chlorpromazine, or … nonabine and 99 mg chlorpromazine produced excessive sedation and was subsequently reduced to 10 mg nonabine …
Number of citations: 12 www.ncbi.nlm.nih.gov
PVCB BROWN - Materia - bmj.com
… Antiemetic effect of nonabine in cancer chemotherapy: a double-blind study comparing nonabine and chlorpromazine …
Number of citations: 5 www.bmj.com
J Phillips, B Horner, T Doorly… - British Medical Journal …, 1983 - ncbi.nlm.nih.gov
… than after nonabine, butthis trend was not significant. … Combining nonabine with chlorpromazine did not improve the … This study shows that the antiemetic effects of nonabine and …
Number of citations: 12 www.ncbi.nlm.nih.gov

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